

TGX-221 apoptosis assay flow cytometry protocol

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Compound Focus: Tgx-221

CAS No.: 663619-89-4

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TGX-221: Mechanism and Pro-Apoptotic Activity

TGX-221 is a potent and highly selective inhibitor of the p110 β isoform of phosphoinositide 3-kinase (PI3K). It exhibits an IC₅₀ of 5 nM for p110 β in cell-free assays, showing over 1000-fold selectivity for p110 β compared to p110 α [1]. Inhibition of the PI3K/Akt signaling pathway promotes apoptosis, a programmed cell death crucial for eliminating malignant cells.

Recent studies confirm **TGX-221**'s pro-apoptotic effect across multiple cancer types. In glioblastoma cells (U87 and U251), **TGX-221** treatment significantly increased apoptosis rates in a dose-dependent manner [2]. Research in Wilms tumor identified **TGX-221** as a candidate therapeutic that blocks the Wnt/ β -catenin pathway and sensitizes tumor cells to immune cell cytotoxicity [3]. **TGX-221** also synergizes with other inhibitors, such as the PI3K α -specific inhibitor BYL-719, in ovarian cancer models [4].

Experimental Data Summary

The table below summarizes key quantitative findings from published studies on **TGX-221**-induced apoptosis.

Cell Line / Cancer Type	Observed Pro-Apoptotic Effect	Key Experimental Findings & Concentrations Used	PMID / Reference
Glioblastoma (U87, U251) [2]	Significant induction of apoptosis	Dose-dependent increase in apoptosis (0-60 μ M); confirmed by flow cytometry and increased cleaved caspase-3 [2]	-
Wilms Tumor [3]	Candidate drug via bioinformatics screening	Proposed dual mechanism: blocks Wnt/ β -catenin and sensitizes to NK cell cytotoxicity [3]	-
Prostate Cancer (PC3) [1]	Inhibition of cell proliferation	IC ₅₀ of 18.2 μ M for growth inhibition [1]	-
Ovarian Cancer (SKOV-3) [4]	Used in combination studies	PI3K β inhibitor used with PI3K α inhibitor BYL-719 [4]	-

Detailed Flow Cytometry Protocol for Apoptosis Detection

The Annexin V/Propidium Iodide (PI) staining method is a standard and robust approach for quantifying apoptosis by flow cytometry. This protocol detects phosphatidylserine (PS) externalization, an early apoptosis event [5] [6].

Materials and Reagents

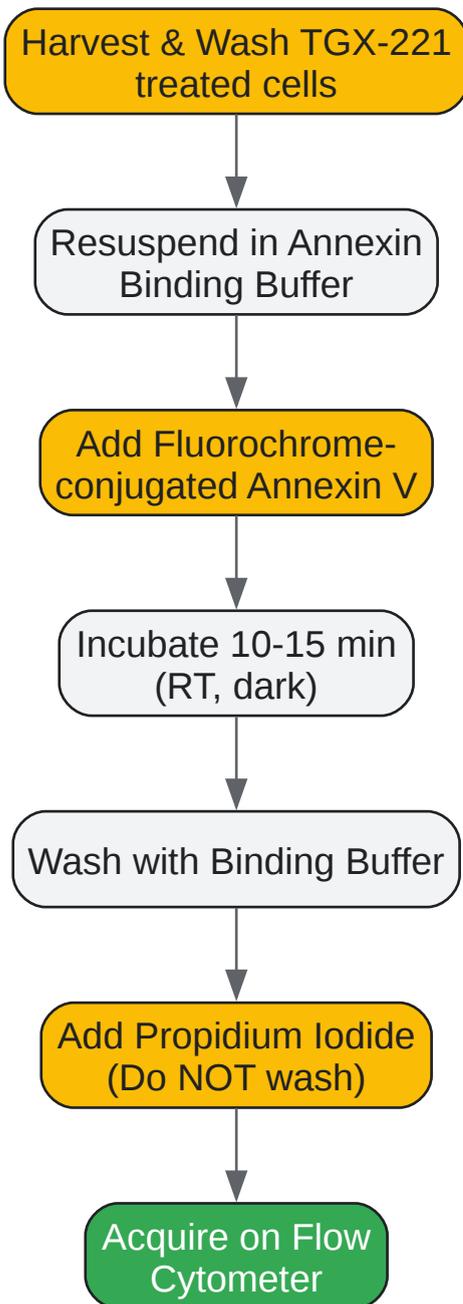
- **Cell Line:** Adherent or suspension cells (e.g., U87, U251 glioblastoma cells) [2].
- **Drug: TGX-221** (commercially available, e.g., Selleckchem). Dissolve in DMSO to create a stock solution (e.g., 50 mg/mL, 137.19 μ M) [1].
- **Essential Reagents:**
 - Annexin V Binding Buffer (10X and 1X)
 - Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)
 - Propidium Iodide (PI) Staining Solution OR 7-AAD Viability Staining Solution
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Flow cytometry tubes

Staining Procedure

- **Cell Preparation and Treatment:** Harvest and wash cells after **TGX-221** treatment. **Critical:** Include negative (vehicle, e.g., DMSO) and positive control (e.g., 1-10 μM Staurosporine for 2-4 hours) [7] [5].
- **Wash Cells:** Centrifuge cell suspension (300-500 x g for 5 minutes), discard supernatant, and wash cells once with ice-cold PBS [5].
- **Resuspend in Binding Buffer:** Resuspend cell pellet in 1X Annexin V Binding Buffer at $1-5 \times 10^6$ cells/mL [5].
- **Stain with Annexin V:** Add 5 μL of fluorochrome-conjugated Annexin V to 100 μL of cell suspension. Mix gently and incubate for 10-15 minutes at room temperature, protected from light [5].
- **Wash and Add Viability Dye:** Add 2 mL of binding buffer, centrifuge, and discard supernatant. Resuspend cells in 200 μL of fresh 1X Binding Buffer.
- **Add Propidium Iodide (PI):** Add 5 μL of PI staining solution to the cell suspension immediately before analysis [5]. **Note:** Do not wash after PI addition.
- **Flow Cytometry Analysis:** Analyze samples on a flow cytometer within 1 hour. Use untreated and single-stained controls for compensation and quadrant setting [5].

Data Analysis and Gating Strategy

- **Viable Cells:** Annexin V negative / PI negative (Q4, lower left)
- **Early Apoptotic Cells:** Annexin V positive / PI negative (Q3, lower right)
- **Late Apoptotic/Dead Cells:** Annexin V positive / PI positive (Q2, upper right)
- **Necrotic Cells:** Annexin V negative / PI positive (Q1, upper left) [7] [8]

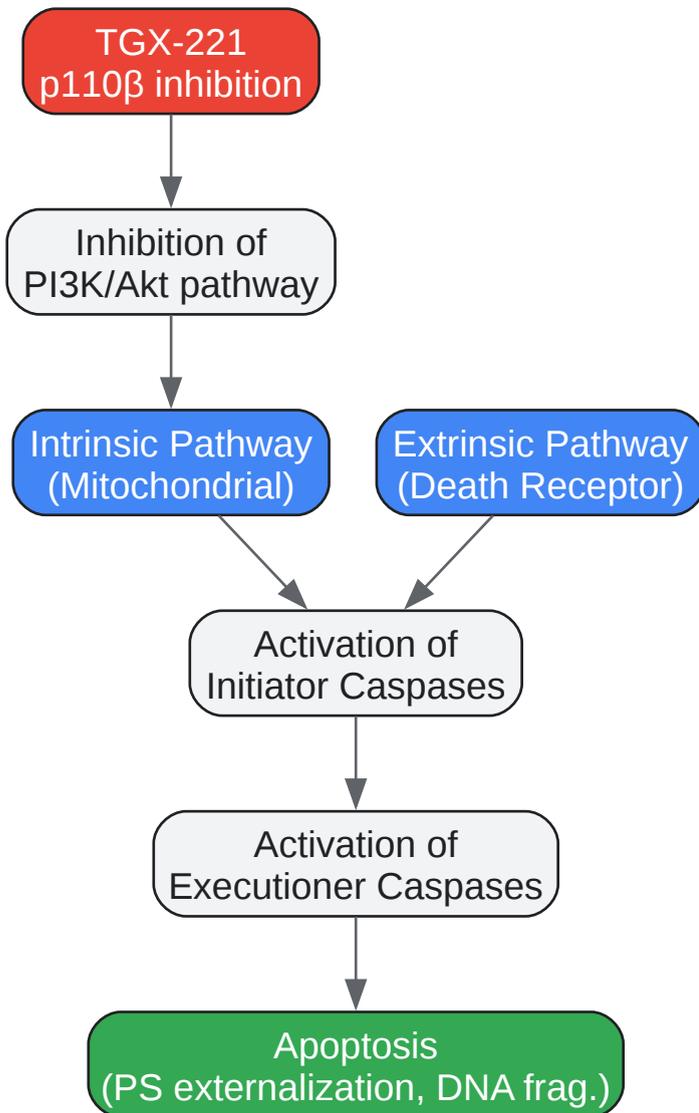


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Advanced Multiparametric Apoptosis Analysis

For a more comprehensive understanding of cell death mechanisms, consider integrating additional parameters into a single assay:

- **Caspase Activation:** Use fluorogenic caspase substrates (e.g., FLICA, CellEvent Caspase) to detect initiator and effector caspase activity, an early apoptosis marker [9].
- **Mitochondrial Membrane Potential:** Employ potentiometric dyes like JC-1 or TMRE. Mitochondrial depolarization is a key event in the intrinsic apoptosis pathway [8] [6].
- **Cell Cycle Analysis:** Combine Annexin V/PI staining with BrdU or DNA content dyes (like Hoechst) to investigate cell cycle-specific apoptosis [8].



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Critical Technical Considerations

- **Calcium Dependence:** Annexin V binding is calcium-dependent. Always use calcium-containing binding buffers and avoid chelators like EDTA in wash buffers [5].

- **Time Sensitivity:** Analyze samples immediately after staining (within 1 hour). Prolonged incubation with PI can adversely affect cell viability and staining accuracy [5].
- **Handling of Adherent Cells:** Treat adherent cells gently during trypsinization, as over-trypsinization can cause false-positive Annexin V staining. Use enzyme-free dissociation buffers if possible [7].
- **Appropriate Controls:** Always include unstained, single-stained, vehicle-treated, and apoptosis-induced positive controls for accurate instrument setup and data interpretation [7] [9].

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